CID 121538873
Description
CID 121538873 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. The compound’s entry in PubChem likely includes metadata such as molecular formula, weight, and computed physicochemical properties, which enable comparisons with analogs.
Properties
InChI |
InChI=1S/Bi.ClH.H2O/h;1H;1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHOYIXDTHPBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.[Bi] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiClH3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Similar compounds are identified based on shared molecular scaffolds, functional groups, or bioactivity profiles. For example:
Table 1: Structural and Functional Comparison

Key Observations :
- Molecular Weight : Differences in molecular weight (e.g., 202.17 vs. 610.76) influence solubility and bioavailability. Lower molecular weight compounds like CID 1533-03-5 may exhibit higher solubility (~86.7 mg/mL) compared to macrocyclic toxins like oscillatoxin D .
- Functional Groups : Methylation in 30-methyl-oscillatoxin D increases lipophilicity (LogP ~2.15) compared to oscillatoxin D (LogP ~1.57), altering cell membrane interactions .
Physicochemical Properties
Table 2: Computed Physicochemical Parameters
Implications :
- Solubility : Macrocyclic compounds like oscillatoxin D exhibit poor aqueous solubility (0.24 mg/mL), limiting therapeutic applications without formulation aids .
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